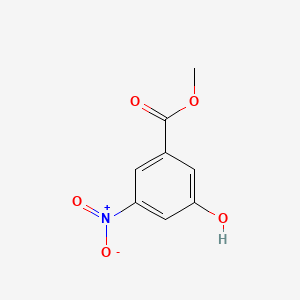

Methyl 3-hydroxy-5-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44299. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(11)5-2-6(9(12)13)4-7(10)3-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTYJYEKZUXJKKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286232 | |

| Record name | Methyl 3-hydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55076-32-9 | |

| Record name | Methyl 3-hydroxy-5-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44299 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 3-hydroxy-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Properties of Methyl 3-hydroxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-5-nitrobenzoate is an aromatic organic compound with the chemical formula C₈H₇NO₅. As a derivative of benzoic acid, it possesses a structural backbone that is a common motif in a variety of biologically active molecules and a useful intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, alongside detailed experimental protocols for the synthesis of analogous compounds, and a discussion of its potential, though currently undocumented, biological significance.

While specific experimental data for this compound is limited in publicly accessible literature, this guide extrapolates information from closely related compounds to provide a predictive profile for researchers. All quantitative data is presented in structured tables for clarity, and hypothetical experimental workflows are visualized using the DOT language.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₈H◂NO₅ | - |

| Molecular Weight | 197.14 g/mol | - |

| CAS Number | 55076-32-9 | [1][2] |

| Appearance | Light yellow powder | - |

| Melting Point | 154-156 °C | - |

| Boiling Point | 377.2 ± 27.0 °C (Predicted) | - |

| Density | 1.432 ± 0.06 g/cm³ (Predicted) | - |

| pKa | 7.52 ± 0.10 (Predicted) | - |

| Solubility | Insoluble in water; soluble in hot ethanol. | [3] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The electron-withdrawing nature of the nitro group and the hydroxyl group will influence the chemical shifts of the aromatic protons, causing them to appear in the downfield region.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon. The carbons attached to the nitro and hydroxyl groups will be significantly shifted.

For comparative purposes, the reported NMR data for the related compound, Methyl 3-nitrobenzoate, is provided in the table below.[4]

| Nucleus | Chemical Shift (δ) ppm (Solvent: CDCl₃) |

| ¹H | 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H), 3.93 (s, 3H) |

| ¹³C | 164.7, 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) |

| C=O (ester) | ~1720 |

| NO₂ (nitro) | ~1530 and ~1350 |

| C-O (ester) | ~1250 |

| Aromatic C-H | ~3000-3100 |

Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 197, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the nitro group (-NO₂).

Experimental Protocols

While a specific, peer-reviewed synthesis protocol for this compound is not available, a plausible synthetic route would involve the esterification of 3-hydroxy-5-nitrobenzoic acid. A general procedure for Fischer esterification is provided below, which can be adapted for this synthesis.

Synthesis of this compound via Fischer Esterification (Hypothetical)

Materials:

-

3-hydroxy-5-nitrobenzoic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxy-5-nitrobenzoic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or any associated signaling pathways of this compound. However, the presence of the nitroaromatic and phenolic moieties suggests potential for various biological activities.

Nitroaromatic compounds are known to have a broad spectrum of biological effects, including antimicrobial and cytotoxic activities. Phenolic compounds are well-established as antioxidants due to their ability to scavenge free radicals.

Given the structural similarities to other studied compounds, it is plausible that this compound could be investigated for:

-

Antimicrobial Activity: Many nitroaromatic compounds exhibit antibacterial and antifungal properties.

-

Antioxidant Activity: The phenolic hydroxyl group could confer radical scavenging capabilities.

-

Enzyme Inhibition: The molecule could potentially interact with the active sites of various enzymes.

Further research is required to explore these potential biological activities and to elucidate any underlying mechanisms of action and signaling pathways.

Conclusion

This compound is a chemical compound with defined physical and predicted chemical properties. While it serves as a potential building block in organic synthesis, its biological role remains largely unexplored. This guide has synthesized the available information and provided a predictive framework based on analogous compounds to aid researchers in their investigations. The provided hypothetical experimental protocols and areas for biological screening are intended to serve as a starting point for future studies to fully characterize this molecule and unlock its potential applications in drug development and other scientific fields. Experimental validation of the predicted properties and a thorough investigation of its biological activities are crucial next steps.

References

Methyl 3-hydroxy-5-nitrobenzoate structure and chemical formula.

Introduction: Methyl 3-hydroxy-5-nitrobenzoate (CAS No: 55076-32-9) is an aromatic organic compound that serves as a valuable building block in various chemical syntheses.[1] Its structure, featuring a hydroxyl, a nitro, and a methyl ester group on a benzene ring, provides multiple reactive sites for developing more complex molecules. This guide offers a consolidated overview of its chemical structure, properties, and relevant experimental data for researchers and professionals in drug development and chemical synthesis.

Chemical Structure and Formula

The core of this compound is a benzene ring substituted with three functional groups. The methyl ester group is at position 1, the hydroxyl group at position 3, and the nitro group at position 5.

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound[1] |

| CAS Number | 55076-32-9[1] |

| Chemical Formula | C₈H₇NO₅[1][2] |

| Molecular Weight | 197.14 g/mol [3][4] |

| SMILES | O=C(OC)C1=CC(--INVALID-LINK--=O)=CC(O)=C1[2] |

Physicochemical Properties

This table summarizes the known physical and chemical properties of the compound.

| Property | Value | Source |

| Purity | ≥ 95% | [1] |

| Appearance | Not Available | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1][2] |

| Shipping Temperature | Room Temperature | [1] |

Spectroscopic Data

Infrared (IR) Spectroscopy The IR spectrum is expected to show characteristic peaks for its hydroxyl, nitro, ester, and aromatic functionalities.

| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |

| O-H Stretch (hydroxyl) | 3200-3600 | Broad peak[5][6] |

| C-H Stretch (aromatic) | 3000-3100 | Medium to weak |

| C=O Stretch (ester) | 1620-1780 | Strong, sharp peak[5][7] |

| N-O Stretch (nitro) | 1490-1550 and 1315-1355 | Two strong peaks[8] |

| C-O Stretch (ester) | 1160-1210 | Strong peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy Specific ¹H and ¹³C NMR data for this compound were not found. For reference, the following table provides data for the related compound Methyl 3-nitrobenzoate .

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Assignment |

| ¹H NMR | 8.76 | s | H-2 (proton between COOCH₃ and NO₂) |

| 8.37 - 8.28 | m | H-4, H-6 (protons ortho to NO₂) | |

| 7.65 - 7.50 | m | H-5 (proton meta to both groups) | |

| 3.93 | s | -OCH₃ (methyl ester protons) | |

| ¹³C NMR | 164.7 | - | C=O (ester carbonyl) |

| 148.1 | - | C-NO₂ (carbon attached to nitro group) | |

| 135.1 | - | Aromatic CH | |

| 131.7 | - | Aromatic C-COOCH₃ | |

| 129.5 | - | Aromatic CH | |

| 127.2 | - | Aromatic CH | |

| 124.3 | - | Aromatic CH | |

| 52.6 | - | -OCH₃ (methyl ester carbon) | |

| Data sourced from reference spectra for Methyl 3-nitrobenzoate.[9] |

Experimental Protocols

Reference Synthesis Protocol for a Related Compound: Methyl 5-hydroxy-2-methyl-3-nitrobenzoate

A direct synthesis protocol for this compound was not available. However, a method for a structurally similar compound is detailed below, which may inform synthetic strategies.[10]

Objective: To synthesize methyl 5-hydroxy-2-methyl-3-nitrobenzoate.

Materials:

-

Precursor compound (C2-3 in the literature)

-

Acetone

-

Saturated aqueous OXONE® (potassium peroxymonosulfate)

-

Saturated aqueous Sodium bisulfite (NaHSO₃)

-

Ethyl acetate (EA)

-

Brine

-

Magnesium sulfate (MgSO₄)

-

Ice-water bath

Procedure:

-

Dissolve the starting material (24.2 g, 68.5 mmol) in acetone (250 mL) in a flask placed in an ice-water bath.[10]

-

Add saturated aqueous OXONE® (100 mL) to the solution with vigorous stirring.[10]

-

Continue stirring the mixture for 1 hour at room temperature.[10]

-

Quench the reaction by adding saturated aqueous NaHSO₃.[10]

-

Concentrate the mixture in vacuo to remove the acetone.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic layers and wash with brine.[10]

-

Dry the organic layer over MgSO₄, filter, and concentrate.

-

Purify the resulting solid by reversed-phase chromatography to yield the final product.[10]

Potential Biological Activity and Signaling Pathways

There is no specific information regarding the biological activity of this compound in the searched literature. However, a closely related compound, Methyl 3,4-dihydroxybenzoate, has been shown to mitigate oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway.[11] It is plausible that this compound or its derivatives could exhibit similar antioxidant properties through a comparable mechanism.

The proposed Nrf2 pathway activation proceeds as follows:

-

Induction of Oxidative Stress: Cellular exposure to reactive oxygen species (ROS) creates a state of oxidative stress.

-

Activation of Nrf2: The antioxidant compound may promote the dissociation of Nrf2 from its inhibitor, Keap1.[11]

-

Nuclear Translocation: Free Nrf2 moves into the cell nucleus.[11]

-

ARE Binding: Within the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[11]

-

Gene Transcription: This binding initiates the transcription of genes encoding for protective antioxidant proteins and enzymes.

Caption: Proposed Nrf2 signaling pathway activation by an antioxidant compound.

References

- 1. aobchem.com [aobchem.com]

- 2. 55076-32-9|this compound|BLD Pharm [bldpharm.com]

- 3. methyl 4-hydroxy-3-nitrobenzoate [webbook.nist.gov]

- 4. Methyl 3-hydroxy-4-nitrobenzoate | C8H7NO5 | CID 294866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Solved What IR peaks are present in methyl 3-nitrobenzoate? | Chegg.com [chegg.com]

- 6. benchchem.com [benchchem.com]

- 7. (Solved) - What IR peaks are present in methyl 3-nitrobenzoate? Use the... (1 Answer) | Transtutors [transtutors.com]

- 8. sciencing.com [sciencing.com]

- 9. rsc.org [rsc.org]

- 10. methyl 5-hydroxy-2-methyl-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 11. benchchem.com [benchchem.com]

The Diverse Biological Activities of Substituted Nitrobenzoates: A Technical Guide for Researchers

An in-depth exploration of the antimicrobial, anticancer, and anti-inflammatory potential of substituted nitrobenzoates, providing researchers and drug development professionals with a comprehensive overview of their mechanisms of action, structure-activity relationships, and key experimental methodologies.

Substituted nitrobenzoates, a class of aromatic compounds featuring a benzene ring adorned with both a nitro group and a carboxylate group, have emerged as a versatile scaffold in medicinal chemistry. The strong electron-withdrawing nature of the nitro group significantly shapes the molecule's electronic properties, bestowing upon these compounds a broad spectrum of biological activities.[1][2] Extensive research has demonstrated their efficacy as antimicrobial, anti-inflammatory, and anticancer agents, making them promising candidates for further drug development.[1] This technical guide provides a comprehensive summary of the current research, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying mechanisms and workflows to support ongoing discovery and development efforts.

Antimicrobial Activity: A Potent Force Against Diverse Pathogens

Substituted nitrobenzoates have demonstrated significant efficacy against a range of microbial pathogens, including bacteria and fungi. A common mechanism of action involves the intracellular bioreduction of the nitro group, which leads to the formation of toxic reactive nitrogen species capable of damaging microbial DNA and other vital biomolecules.[1][2]

Antibacterial Activity

These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The presence of the nitro group is often a key determinant of antibacterial potency.[1] For instance, certain novel nitro-substituted benzothiazole derivatives have shown potent activity against the challenging nosocomial pathogen Pseudomonas aeruginosa.[2] Compounds designated N-01, K-06, and K-08 were particularly effective at concentrations of 50µg/ml and 100µg/ml.[2][3]

In the context of Mycobacterium tuberculosis, a library of 64 nitrobenzoate esters and thioesters revealed that compounds with an aromatic nitro substitution were the most active, with the 3,5-dinitrobenzoate esters demonstrating the highest potency.[2][4] This antitubercular activity was found to be independent of the compounds' pKa values or hydrolysis rates, suggesting a specific mechanism of action related to the nitro group.[2][4] Notably, despite the common association of nitro compounds with toxicity, no significant cytotoxicity against human monocytic THP-1 cells was observed for the most active compounds.[2]

Table 1: Antibacterial Activity of Substituted Nitrobenzoates

| Compound/Derivative Class | Target Organism(s) | Activity Measurement | Result | Reference(s) |

| Nitro-substituted benzothiazoles (N-01, K-06, K-08) | Pseudomonas aeruginosa | Zone of Inhibition | Potent activity at 50µg/ml and 100µg/ml | [2][3] |

| 3,5-Dinitrobenzoate Esters | Mycobacterium tuberculosis | MIC | Most active series in a library of 64 compounds | [2][4] |

| Salicylanilide 4-(trifluoromethyl)benzoates | Gram-positive bacteria (including MRSA) | MIC | ≥ 0.49 µmol/L | [2] |

| 4-Nitrobenzoates (general) | Salmonella sp., Staphylococcus aureus | MIC (as disinfectant) | 5 × 10⁻⁴ M | [2] |

Antifungal Activity

Certain substituted nitrobenzoates have also exhibited promising antifungal properties. Among eleven tested analogs, methyl 3-methyl-4-nitrobenzoate and pentyl 3-methyl-4-nitrobenzoate showed the most significant antifungal activity against Candida guilliermondii, with MIC values of 39 µM and 31 µM, respectively.[2] In silico modeling suggested that the most bioactive compound interacts with the thymidylate kinase (TPMK) protein, a potential molecular target for antifungal agents.[2][5]

Table 2: Antifungal Activity of 3-Methyl-4-Nitrobenzoate Derivatives against Candida guilliermondii

| Compound | Activity Measurement | Result | Reference(s) |

| Methyl 3-methyl-4-nitrobenzoate | MIC | 39 µM | [2][5] |

| Pentyl 3-methyl-4-nitrobenzoate | MIC | 31 µM | [2][5] |

Anticancer Activity: Targeting Cell Viability and Migration

The potential of nitrobenzoate derivatives as anticancer agents is a burgeoning area of research. Their mechanisms of action are varied and can include the inhibition of cancer cell migration and the induction of apoptosis.

One notable example is 4-methyl-3-nitrobenzoic acid, which was identified in a high-throughput screening of 20,000 compounds for its ability to inhibit the migration of nine different tumor cell lines. Further studies on non-small cell lung cancer (NSCLC) cells revealed that this compound significantly inhibited epithelial growth factor (EGF)-induced chemotaxis and chemokinesis. This effect is likely due to the impairment of EGF-induced cofilin phosphorylation and actin polymerization.

Table 3: Anticancer Activity of Substituted Nitrobenzoates

| Compound | Cell Line(s) | Activity Measurement | Result | Reference(s) |

| 4-methyl-3-nitrobenzoic acid | Various cancer cell lines | Inhibition of cell migration | Potent inhibitor | |

| Substituted Nitrobenzoate Derivative X | A549 (Lung), L929 (Fibroblast) | IC50 | 14.33±0.47 µg/mL (A549), Selective | [6] |

| Substituted Nitrobenzoate Derivative Y | 5RP7 (Ras-transformed) | IC50 | <0.97 µg/mL | [6] |

| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Lung) | IC50 | 0.48±0.05mM | [7] |

Anti-inflammatory Activity: The Role of Nitric Oxide Donation

The anti-inflammatory potential of substituted nitrobenzoates has been linked to their ability to act as nitric oxide (NO) donors.[1] NO is a key signaling molecule with complex roles in inflammation.[8] Under normal physiological conditions, it exerts anti-inflammatory effects; however, overproduction can lead to pro-inflammatory responses.[8] Certain nitrobenzoate derivatives are designed to release NO, which can modulate inflammatory pathways.[1]

Table 4: Anti-inflammatory Activity of Substituted Nitrobenzoates

| Compound/Derivative Class | Assay | Activity Measurement | Result | Reference(s) |

| 4-Nitrobenzyl malonates | Albumin denaturation, RBC membrane stabilization | IC50 | Varies by derivative | [9] |

| Substituted Nitro-benzoxazolones | NO and iNOS inhibition | IC50 | 13.44 µM (NO), 9.733 µM (iNOS) for compound 3d | [10] |

| Diorganotin(IV) complexes of a nitro-substituted Schiff base | Protein denaturation | IC50 | 9.75 µg/mL | [11] |

Experimental Protocols

Agar Well Diffusion Method for Antimicrobial Susceptibility Testing

This method is widely used to evaluate the antimicrobial activity of compounds.[12]

1. Media and Inoculum Preparation:

-

Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize.[1]

-

Pour the sterile agar into petri dishes and allow it to solidify.[1]

-

Prepare a bacterial inoculum by suspending colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.[1][2]

2. Assay Procedure:

-

Evenly swab the entire surface of the MHA plates with the prepared bacterial suspension.[1][2]

-

Aseptically bore wells (e.g., 6 mm diameter) into the seeded agar plates.[1][2]

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).[1]

-

Add a fixed volume (e.g., 100 µL) of each compound dilution into the wells.[1][12]

-

Include a positive control (standard antibiotic) and a negative control (solvent alone).[1]

3. Incubation and Data Analysis:

-

Measure the diameter of the zone of inhibition in millimeters around each well. A larger zone indicates greater antibacterial activity.[2]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13][14]

1. Cell Seeding:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.[13]

2. Cell Treatment:

-

Prepare serial dilutions of the test compound in a complete culture medium.

-

Treat the cells with various concentrations of the nitrobenzoate derivatives for a specified period (e.g., 24-72 hours).

3. MTT Addition and Incubation:

-

After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for a few hours to allow the formation of formazan crystals.[13][14]

4. Solubilization and Absorbance Reading:

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).[13]

-

Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

5. Data Analysis:

-

Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[15][16]

1. Animal Preparation:

-

Use male Wistar rats (or a similar strain) weighing 180-250g.

-

Divide the animals into control, standard, and test groups.

2. Compound Administration:

-

Administer the test compounds (substituted nitrobenzoates) and the standard drug (e.g., diclofenac sodium) orally or intraperitoneally at a specific time (e.g., 30 minutes) before carrageenan injection.[16] The control group receives the vehicle.

3. Induction of Edema:

-

Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[15][16]

4. Measurement of Paw Edema:

-

Measure the paw volume or thickness using a plethysmometer or digital calipers at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[16]

5. Data Analysis:

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathways and Workflows

Experimental workflow for the agar well diffusion method.

Experimental workflow for the MTT cell viability assay.

Anti-inflammatory signaling pathway of a nitrobenzoate NO-donor.

Anticancer mechanisms of substituted nitrobenzoates.

Structure-Activity Relationship (SAR)

The biological activity of substituted nitrobenzoates is significantly influenced by the nature and position of substituents on the benzene ring. The nitro group is a critical pharmacophore for many of the observed activities.

-

Antimicrobial Activity: The presence and number of nitro groups are often directly correlated with antimicrobial potency. For instance, 3,5-dinitrobenzoate esters were the most active against M. tuberculosis in a large series of compounds.[4] The antitubercular activity of nitro derivatives does not seem to be related to their pKa values or hydrolysis rates, suggesting a specific mechanism of action beyond simple acidity.[4]

-

Anticancer Activity: The substitution pattern influences the specific anticancer mechanism. For example, the position of substituents can affect the ability of the molecule to interact with specific cellular targets like microtubules or proteins involved in cell migration.

-

General Considerations: The lipophilicity and electronic properties of the substituents play a crucial role in the overall activity profile. These factors can affect the compound's ability to cross cell membranes, interact with target enzymes or receptors, and undergo metabolic activation or detoxification.

Conclusion

Substituted nitrobenzoates represent a promising class of compounds with a wide range of biological activities. Their demonstrated efficacy against various microbial pathogens, cancer cell lines, and inflammatory models warrants further investigation. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate future research and development efforts aimed at harnessing the therapeutic potential of this versatile chemical scaffold. A deeper understanding of their structure-activity relationships will be crucial for the rational design of new, more potent, and selective therapeutic agents.

References

- 1. researchhub.com [researchhub.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Role of nitric oxide in inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. inotiv.com [inotiv.com]

- 16. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-hydroxy-5-nitrobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Methyl 3-hydroxy-5-nitrobenzoate and its derivatives. This class of compounds holds significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups—a hydroxyl, a nitro group, and a methyl ester on an aromatic ring. These features make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This document outlines detailed experimental protocols, presents characterization data in a structured format, and explores the biological significance of these derivatives.

Synthesis of this compound

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-hydroxy-5-nitrobenzoic acid. This acid-catalyzed reaction provides a straightforward and efficient method for producing the methyl ester.

General Experimental Protocol: Fischer Esterification

The following protocol is a standard procedure for the Fischer esterification of a benzoic acid derivative and can be adapted for the synthesis of this compound.[1][2][3]

Materials:

-

3-hydroxy-5-nitrobenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate (for extraction)

Procedure:

-

In a round-bottom flask, dissolve 3-hydroxy-5-nitrobenzoic acid in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice water.[1]

-

If a precipitate forms, it can be collected by vacuum filtration and washed with cold water.[1]

-

Alternatively, the product can be extracted from the aqueous mixture using a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Remove the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization, typically from methanol, to obtain a product of high purity.[1]

Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound via Fischer Esterification.

Characterization of this compound and Derivatives

Spectroscopic Data

The following tables summarize the expected and reported spectroscopic data for this compound and its close analog, Methyl 3-nitrobenzoate.

Table 1: ¹H NMR and ¹³C NMR Data for Methyl 3-nitrobenzoate [4]

| ¹H NMR (CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.76 | s | |

| H-4, H-6 | 8.28 - 8.37 | m | |

| H-5 | 7.50 - 7.65 | m | |

| -OCH₃ | 3.93 | s | |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ, ppm) | ||

| C=O | 164.7 | ||

| C-NO₂ | 148.1 | ||

| C-H (aromatic) | 135.1, 129.5, 127.2, 124.3 | ||

| C-COOCH₃ | 131.7 | ||

| -OCH₃ | 52.6 |

Note: For this compound, the presence of the hydroxyl group would be expected to cause a downfield shift in the signals of the adjacent aromatic protons and introduce a broad singlet corresponding to the phenolic proton, which is exchangeable with D₂O.

Table 2: IR and Mass Spectrometry Data for Methyl 3-nitrobenzoate

| Technique | Characteristic Peaks/Fragments | Reference |

| IR Spectroscopy | ~3100 cm⁻¹ (Aromatic C-H stretch)~1720 cm⁻¹ (C=O ester stretch)~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ asymmetric and symmetric stretch)~1250 cm⁻¹ (C-O ester stretch) | [5] |

| Mass Spectrometry (EI) | m/z 181 (M⁺)m/z 150 (M⁺ - OCH₃)m/z 121 (M⁺ - NO₂ - CH₃) | [6][7] |

Note: For this compound, the IR spectrum would additionally show a broad O-H stretching band around 3300-3500 cm⁻¹. The molecular ion peak in the mass spectrum would be at m/z 197.

Experimental Workflow for Characterization:

References

- 1. chemlab.truman.edu [chemlab.truman.edu]

- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. Methyl 3-nitrobenzoate(618-95-1) IR Spectrum [m.chemicalbook.com]

- 6. Methyl 3-nitrobenzoate(618-95-1) MS [m.chemicalbook.com]

- 7. Benzoic acid, 3-nitro-, methyl ester [webbook.nist.gov]

The Strategic Role of Methyl 3-hydroxy-5-nitrobenzoate in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl 3-hydroxy-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a versatile and strategic building block in organic synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups: a nucleophilic hydroxyl group, an electrophilically activating and reducible nitro group, and a modifiable methyl ester. This trifecta of reactivity allows for a wide range of selective transformations, making it a valuable precursor for the synthesis of complex molecules, particularly heterocyclic scaffolds of medicinal importance. This guide provides a detailed overview of its synthesis, key transformations, and applications, complete with experimental protocols and structured data for laboratory use.

Synthesis of this compound

The most direct and common method for the preparation of this compound is through the electrophilic nitration of its precursor, methyl 3-hydroxybenzoate. The hydroxyl group is an ortho-, para-director; however, the ester group is a meta-director. The reaction conditions can be controlled to favor nitration at the 5-position, which is meta to the ester and ortho to the hydroxyl group.

Table 1: Synthesis of this compound

| Step | Reactants | Reagents & Conditions | Yield (%) | Purity | Reference |

| 1 | Methyl 3-hydroxybenzoate | Concentrated H₂SO₄, Concentrated HNO₃, 0-10°C | 80-90% | >95% | General Procedure[1][2][3] |

Experimental Protocol: Nitration of Methyl 3-hydroxybenzoate

-

Preparation: In a round-bottomed flask fitted with a magnetic stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Addition of Substrate: Slowly add methyl 3-hydroxybenzoate (0.5 mol) to the cooled sulfuric acid while maintaining the temperature below 10°C.

-

Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.55 mol) to 50 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Reaction: Add the nitrating mixture dropwise to the solution of methyl 3-hydroxybenzoate over a period of 1-2 hours. The temperature of the reaction mixture must be maintained between 5-15°C.[3]

-

Work-up: After the addition is complete, allow the mixture to stir for an additional 30 minutes. Pour the reaction mixture carefully onto 500 g of crushed ice with vigorous stirring.

-

Isolation: The precipitated solid, crude this compound, is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow solid.[2]

Core Transformations and Synthetic Utility

The strategic value of this compound lies in the selective manipulation of its functional groups.

Reduction of the Nitro Group

The conversion of the nitro group to an amine is a cornerstone transformation, opening the door to a vast array of heterocyclic compounds. This reduction must be performed under conditions that do not affect the ester or hydroxyl functionalities.

Table 2: Selective Reduction of this compound

| Reagents & Conditions | Product | Yield (%) | Notes | Reference |

| Fe powder, NH₄Cl, EtOH/H₂O, reflux | Methyl 3-amino-5-hydroxybenzoate | 85-95% | Standard, cost-effective method. | General Procedure |

| H₂, 10% Pd/C, MeOH, rt, atm pressure | Methyl 3-amino-5-hydroxybenzoate | >95% | Clean, high-yielding, requires hydrogenation setup.[4] | [4] |

| SnCl₂·2H₂O, EtOH, reflux | Methyl 3-amino-5-hydroxybenzoate | 90-98% | Effective but generates tin waste. | General Procedure |

Experimental Protocol: Reduction with Iron Powder

-

Setup: To a solution of this compound (0.1 mol) in a 3:1 mixture of ethanol and water (200 mL), add ammonium chloride (0.05 mol).

-

Reaction: Heat the mixture to reflux. Add iron powder (0.3 mol) portion-wise over 30 minutes to control the exothermic reaction.

-

Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: While hot, filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be partitioned between ethyl acetate and a saturated sodium bicarbonate solution. The organic layer is then dried over anhydrous sodium sulfate and concentrated to yield the desired amine.

This amino-hydroxy-ester intermediate is a direct precursor to benzoxazoles (by condensation with carboxylic acids or their derivatives) and benzimidazoles (after reduction of the ester to an aldehyde followed by condensation with an o-phenylenediamine).[5][6]

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be readily functionalized, most commonly via etherification. This allows for the introduction of diverse side chains, which is crucial for modifying the steric and electronic properties of the molecule, often in the context of structure-activity relationship (SAR) studies in drug development.

Experimental Protocol: O-Alkylation (Etherification)

-

Setup: In a round-bottom flask, dissolve this compound (0.1 mol) in anhydrous N,N-dimethylformamide (DMF) or acetone (150 mL).

-

Base: Add anhydrous potassium carbonate (0.2 mol).

-

Alkylation: Add the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 0.12 mol) dropwise at room temperature.[7][8]

-

Reaction: Heat the mixture to 70-80°C and stir for 4-6 hours, monitoring by TLC.[7]

-

Work-up: After cooling, pour the reaction mixture into ice-cold water.

-

Isolation: Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Hydrolysis of the Methyl Ester

The ester group can be saponified to the corresponding carboxylic acid, providing another handle for further synthetic manipulations such as amide bond formation.

Experimental Protocol: Saponification

-

Setup: In a round-bottomed flask, dissolve this compound (0.1 mol) in a solution of sodium hydroxide (0.2 mol) in 100 mL of water/methanol (1:1).[9]

-

Reaction: Heat the mixture to reflux for 1-2 hours, or until the disappearance of the ester is confirmed by TLC.[9]

-

Work-up: Cool the reaction mixture to room temperature and dilute with an equal volume of water.

-

Isolation: Pour the cooled solution into cold, concentrated hydrochloric acid with stirring to precipitate the carboxylic acid.[9] Filter the resulting solid, wash with cold water, and dry to obtain 3-hydroxy-5-nitrobenzoic acid.

Application in Heterocyclic Synthesis: A Workflow for Benzimidazole Derivatives

A prime application of this building block is in the synthesis of substituted benzimidazoles, a scaffold present in numerous pharmacologically active compounds.[5] The synthesis leverages the sequential transformation of the nitro and ester groups.

Note: The direct condensation of the methyl ester with an o-phenylenediamine is challenging. A more common route involves first hydrolyzing the ester to the acid, converting it to an acid chloride or activating it for amide coupling, or reducing the ester to an aldehyde for condensation.

Conclusion

This compound is a powerful and cost-effective intermediate in organic synthesis. The distinct reactivity of its functional groups allows for a predictable and stepwise construction of molecular complexity. Its primary role as a precursor to amino-phenols makes it particularly valuable in the synthesis of a wide range of nitrogen- and oxygen-containing heterocycles, which are of significant interest to the pharmaceutical and materials science industries. The protocols and data presented in this guide serve as a practical resource for chemists leveraging this versatile building block in their synthetic endeavors.

References

- 1. aiinmr.com [aiinmr.com]

- 2. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate | MDPI [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

The Nitro-Phenolic Saga: From Explosive Dyes to Signaling Modulators

A Technical Guide to the History, Synthesis, and Biological Impact of Nitrated Phenolic Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrated phenolic compounds, a class of molecules with a rich and multifaceted history, have journeyed from their early applications as vibrant dyes and potent explosives to their current status as significant modulators of biological signaling pathways. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological activities of these compounds, with a focus on their relevance to modern research and drug development. We delve into the historical milestones that marked their discovery, provide detailed experimental protocols for their synthesis, and present a comprehensive overview of their interactions with key cellular signaling cascades. Quantitative data on their biological effects are systematically tabulated for comparative analysis, and critical pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of their complex mechanisms of action.

A Historical Trajectory: From Serendipitous Discovery to Deliberate Design

The story of nitrated phenolic compounds begins in the 18th century with the serendipitous discovery of picric acid (2,4,6-trinitrophenol). In 1771, the Irish chemist Peter Woulfe, while treating indigo with nitric acid, produced a yellow substance that could dye wool and silk.[1][2] This marked the synthesis of the first artificial dye.[1] Initially, the explosive nature of this compound was not fully recognized. It was the French chemist Jean-Baptiste-André Dumas who, in 1841, named it "picric acid" from the Greek word "pikros," meaning bitter, due to its intensely bitter taste.[1] Around the same time, the synthesis of picric acid from phenol was established, providing a more efficient production method.[1]

The 19th and early 20th centuries saw the rise of nitrated phenolic compounds, particularly picric acid, as powerful explosives. Their use in military applications became widespread, shaping the course of several conflicts.[1][3] Concurrently, other nitrated phenols, such as 2,4-dinitrophenol (DNP), were synthesized and utilized in the manufacturing of dyes, pesticides, and herbicides.[4] The journey of these compounds took a significant turn in the 20th century with the discovery of their profound biological effects, most notably the mitochondrial uncoupling action of DNP, which led to its brief and controversial use as a weight-loss drug.[1] This discovery opened the door to investigating the intricate ways in which nitrated phenolic compounds interact with cellular machinery, a field of study that continues to evolve and yield fascinating insights.

Synthesis of Key Nitrated Phenolic Compounds: Experimental Protocols

The synthesis of nitrated phenolic compounds is a cornerstone of their study and application. Below are detailed experimental protocols for the preparation of three key examples: 2-nitrophenol, 2,4-dinitrophenol, and 2,4,6-trinitrophenol (picric acid).

Synthesis of 2-Nitrophenol

This protocol describes the nitration of phenol using sodium nitrate in an acidic medium.

Materials:

-

Phenol (94 g)

-

Water (20 ml)

-

Sodium nitrate (150 g)

-

Concentrated sulfuric acid (250 g)

-

Chalk (calcium carbonate)

-

Hydrochloric acid (2% solution)

Procedure:

-

In a suitable reaction vessel, dissolve 150 g of sodium nitrate in 400 ml of water. To this solution, carefully add 250 g of concentrated sulfuric acid while maintaining good stirring.

-

Prepare a mixture of 94 g of phenol and 20 ml of water. Add this phenol solution dropwise to the sodium nitrate-sulfuric acid mixture. The temperature of the reaction mixture should be maintained below 20°C using an ice bath.

-

Continue stirring the mixture for 2 hours after the addition is complete.

-

Separate the tarry mixture of nitrophenols from the mother liquor.

-

Melt the tar with 500 ml of water and neutralize the mixture with chalk until it is neutral to litmus paper.

-

Wash the crude product with water.

-

Subject the crude ortho and para nitrophenols to steam distillation. The ortho-nitrophenol will distill over.

-

Cool the residue in the distillation flask and filter after 24 hours.

-

Boil the precipitate with 1 liter of 2% hydrochloric acid and filter through a fluted filter. The pure p-nitrophenol will crystallize from the filtrate.[5]

Synthesis of 2,4-Dinitrophenol

This protocol details the synthesis of 2,4-dinitrophenol via the hydrolysis of 2,4-dinitrochlorobenzene.

Materials:

-

2,4-Dinitrochlorobenzene (20 g)

-

Anhydrous sodium carbonate (21 g)

-

Distilled water (225 ml)

-

Hydrochloric acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 20 g of 2,4-dinitrochlorobenzene, 21 g of anhydrous sodium carbonate, and 225 ml of distilled water.

-

Reflux the mixture for 24 hours, or until the oily 2,4-dinitrochlorobenzene has completely dissolved.

-

After cooling the reaction mixture, acidify the solution with hydrochloric acid.

-

The precipitated 2,4-dinitrophenol is collected by filtration, washed with cold water, and dried.

-

The expected yield is approximately 90%, with a melting point of 114°C. The product can be recrystallized from water to yield pale yellow tabular crystals.[6]

Synthesis of 2,4,6-Trinitrophenol (Picric Acid)

This protocol describes the nitration of phenol to produce picric acid.

Materials:

-

Phenol (4 g)

-

Concentrated sulfuric acid (5 ml)

-

Concentrated nitric acid (20 ml)

-

Cold water

Procedure:

-

In a conical flask, carefully add 5 ml of concentrated sulfuric acid to 4 g of phenol and mix thoroughly. The reaction is exothermic, and the mixture will become warm.

-

Heat the flask on a water bath for 30 minutes to facilitate the formation of phenolsulfonic acid.

-

Cool the flask in an ice bath.

-

Add 20 ml of concentrated nitric acid to the cooled mixture and shake well. A vigorous reaction will occur, producing red fumes. Allow the mixture to stand undisturbed until the evolution of fumes ceases.

-

Once the reaction has subsided, heat the flask on a water bath for 1-2 hours with occasional stirring.

-

After heating, add 100 ml of cold water to the flask and chill the mixture in an ice bath.

-

Filter the resulting yellow crystals of picric acid and wash them with water to remove any excess inorganic acids.[7]

Quantitative Biological Activity of Nitrated Phenolic Compounds

The biological activities of nitrated phenolic compounds are diverse and concentration-dependent. The following tables summarize key quantitative data, including minimum inhibitory concentrations (MIC) for antimicrobial activity and half-maximal inhibitory concentrations (IC50) for cytotoxicity and enzyme inhibition.

Table 1: Antimicrobial Activity of Nitrated Phenolic Compounds (MIC in µg/mL)

| Compound | Organism | MIC (µg/mL) | Reference |

| N-(2-hydroxy-5-nitrophenyl)acetamide | S. aureus | 15.6 - 62.5 | |

| N-(2-hydroxy-5-nitrophenyl)acetamide | Candida sp. | 15 - 500 | [8] |

| N-(2-hydroxy-5-nitrophenyl)benzamide | S. aureus | 7.8 | [8] |

| N-(2-hydroxy-5-nitrophenyl)benzamide | B. subtilis (resistant) | 1.95 | [8] |

| N-(2-hydroxy-5-nitrophenyl)benzamide | B. subtilis | 3.9 | [8] |

| 2-Allyl-4-nitrophenol | Botrytis cinerea | 35.0 | |

| 2-Allylphenol | Botrytis cinerea | 68.0 | [9] |

| 2-Allyl-4,6-dinitrophenol | Phytophthora cinnamomi | 10.0 (EC50) | [9] |

Table 2: Cytotoxicity of Nitrated Phenolic Compounds (IC50 in µM)

| Compound | Cell Line | Exposure Time (h) | IC50 (µM) | Reference |

| 2-Nitrophenol | BEAS-2B (normal bronchial epithelial) | 24 | >1000 | [3] |

| 4-Nitrophenol | BEAS-2B (normal bronchial epithelial) | 24 | ~150 | [3] |

| 2-Nitrophenol | A549 (human lung cancer) | 24 | ~150 | [3] |

| 4-Nitrophenol | A549 (human lung cancer) | 24 | ~100 | [3] |

Table 3: Enzyme Inhibition by Nitrophenols (IC50)

| Compound/Drug | Target Enzyme | IC50 | Reference |

| Various antifungals | CYP3A4 (inhibited by p-nitrophenol hydroxylase inhibitors) | Submicromolar range | [10] |

| Diclofenac | CYP2C9 (inhibited by p-nitrophenol hydroxylase inhibitors) | Efficient inhibition | [10] |

Signaling Pathways Modulated by Nitrated Phenolic Compounds

Nitrated phenolic compounds, particularly 2,4-dinitrophenol (DNP), exert profound effects on cellular signaling pathways, primarily through their ability to act as mitochondrial uncouplers. This uncoupling of oxidative phosphorylation disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in heat production.[1][3] This fundamental bioenergetic shift triggers a cascade of downstream signaling events.

Mitochondrial Uncoupling by 2,4-Dinitrophenol

DNP acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton motive force that drives ATP synthase.[2][3] This process effectively uncouples electron transport from ATP production.

Impact on mTOR, CREB, and AMPK Signaling Pathways

The metabolic stress induced by DNP triggers adaptive signaling responses. In brain cells, DNP has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway, a key regulator of cell growth and metabolism.[11] Simultaneously, it activates the Ca2+-CREB (cAMP response element-binding protein) pathway, which is involved in synaptic plasticity and neuroprotection.[11][12]

Furthermore, in cardiomyocytes, DNP has been demonstrated to activate the AMP-activated protein kinase (AMPK) signaling pathway.[4][11] AMPK acts as a cellular energy sensor, and its activation under conditions of metabolic stress, such as that induced by DNP, leads to an increase in glucose uptake.[4][11] This activation of AMPK is also linked to the downstream activation of the p38 mitogen-activated protein kinase (MAPK) pathway, which further contributes to the stimulation of glucose uptake.[4][11]

Conclusion

The history of nitrated phenolic compounds is a compelling narrative of scientific discovery and technological advancement. From their origins as the first synthetic dyes and powerful explosives to their contemporary role as probes and modulators of complex biological systems, these molecules have consistently captured the attention of scientists across various disciplines. The ability of compounds like 2,4-dinitrophenol to uncouple mitochondrial respiration and influence key signaling pathways such as mTOR, CREB, and AMPK highlights their potential as tools for understanding cellular metabolism and as templates for the development of novel therapeutics. This guide provides a comprehensive foundation for researchers, scientists, and drug development professionals to explore the rich history, synthesis, and profound biological implications of nitrated phenolic compounds, paving the way for future innovations in medicine and biotechnology.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Ketone bodies alter dinitrophenol-induced glucose uptake through AMPK inhibition and oxidative stress generation in adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Adenosine 5'-monophosphate-activated protein kinase and p38 mitogen-activated protein kinase participate in the stimulation of glucose uptake by dinitrophenol in adult cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 3-hydroxy-5-nitrobenzoate: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-5-nitrobenzoate is a nitroaromatic compound with potential applications in medicinal chemistry and materials science. As a derivative of both 3-hydroxybenzoic acid and nitrobenzene, its unique electronic and structural features make it a valuable scaffold for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the IUPAC nomenclature, physicochemical properties, and a detailed, albeit adapted, experimental protocol for the synthesis and purification of this compound. Furthermore, this document explores the potential biological activities of this class of compounds, focusing on the general mechanisms of antimicrobial and antioxidant action associated with its core functional groups. This guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

IUPAC Nomenclature and Chemical Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound . It is a substituted aromatic compound derived from benzoic acid, featuring a methyl ester at position 1, a hydroxyl group at position 3, and a nitro group at position 5.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 55076-32-9 | [1] |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [2] |

| Appearance | Not specified; likely a crystalline solid | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. However, the expected spectral characteristics can be inferred from the analysis of its structural analogue, methyl 3-nitrobenzoate. The presence of the hydroxyl group in this compound would introduce characteristic signals, particularly in the IR and NMR spectra.

Table 2: Predicted Spectroscopic Data for this compound and Comparative Data for Methyl 3-nitrobenzoate

| Spectroscopic Technique | This compound (Predicted) | Methyl 3-nitrobenzoate (Experimental Data) |

| ¹H NMR (ppm) | Aromatic protons in the range of 7.5-8.5 ppm; a singlet for the methyl ester protons around 3.9 ppm; a broad singlet for the hydroxyl proton. | Aromatic protons at δ 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 2H); methyl ester protons at δ 3.93 (s, 3H).[3] |

| ¹³C NMR (ppm) | Carbonyl carbon around 165 ppm; aromatic carbons between 110-160 ppm; methyl carbon around 53 ppm. | Carbonyl carbon at 164.7 ppm; aromatic carbons at 148.1, 135.1, 131.7, 129.5, 127.2, 124.3 ppm; methyl carbon at 52.6 ppm.[3] |

| IR (cm⁻¹) | O-H stretch (broad, ~3300-3500), C=O stretch (~1720-1730), Ar-NO₂ symmetric and asymmetric stretches (~1530 and ~1350), C-O stretch (~1280). | C=O stretch at 1725, Ar-NO₂ stretches at 1530 and 1350, C-O stretch at 1280.[4] |

| Mass Spec (m/z) | Molecular ion peak [M]⁺ at 197. | Molecular ion peak [M]⁺ at 181. |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the nitration of methyl benzoate.[4][5][6]

Materials:

-

Methyl 3-hydroxybenzoate

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Methanol (CH₃OH)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve a known quantity of methyl 3-hydroxybenzoate in a minimal amount of concentrated sulfuric acid, keeping the temperature at 0-5 °C using an ice bath.

-

Slowly add a pre-cooled nitrating mixture (a 1:1 mixture of concentrated sulfuric acid and concentrated nitric acid) dropwise to the stirred solution. The temperature should be carefully maintained below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

Pour the reaction mixture slowly onto crushed ice with constant stirring.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold deionized water until the washings are neutral.

-

The crude product can be purified by recrystallization from a suitable solvent, such as aqueous methanol or ethanol.

Purification by Recrystallization

-

Dissolve the crude product in a minimum amount of hot methanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Dry the crystals in a desiccator under vacuum.

Characterization

The purified product should be characterized using standard analytical techniques to confirm its identity and purity.

-

Melting Point: Determine the melting point of the crystals and compare it to the literature value if available.

-

Thin-Layer Chromatography (TLC): Assess the purity of the compound by TLC using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Spectroscopy: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra and compare them with the expected data (Table 2).

Potential Biological Signaling Pathways and Applications

While specific studies on the biological activity of this compound are limited, its structural motifs—a phenolic hydroxyl group and a nitroaromatic system—are present in many biologically active molecules. This allows for the postulation of its potential involvement in certain biological pathways.

Antimicrobial Activity of Nitroaromatic Compounds

Nitroaromatic compounds are known to exhibit antimicrobial properties.[7] Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage through various mechanisms, including DNA damage and oxidative stress, ultimately leading to cell death.[7]

Antioxidant Activity of Phenolic Compounds

The phenolic hydroxyl group in this compound suggests potential antioxidant activity. Phenolic compounds can act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating radical chain reactions.[8][9] This process stabilizes the free radical and prevents it from causing oxidative damage to cellular components.

Modulation of Cellular Signaling Pathways

Hydroxybenzoic acid derivatives have been shown to modulate various cellular signaling pathways. For instance, they can influence the NF-κB pathway, which is a key regulator of inflammation.[10] Additionally, some derivatives are involved in the biosynthesis of Coenzyme Q, an essential component of the mitochondrial electron transport chain.[9] The potential for this compound to interact with these or other pathways warrants further investigation.

Conclusion

This compound is a compound of significant interest due to the combined functionalities of its phenolic and nitroaromatic moieties. While a complete experimental profile is not yet available in the public domain, this guide provides a robust framework for its synthesis, purification, and characterization based on well-established chemical principles and data from closely related analogues. The potential for this molecule to exhibit antimicrobial and antioxidant properties, and to interact with key cellular signaling pathways, makes it a promising candidate for further research in drug discovery and development. Future studies should focus on the definitive synthesis and characterization of this compound, followed by a thorough investigation of its biological activities and mechanisms of action to fully elucidate its therapeutic potential.

References

- 1. aobchem.com [aobchem.com]

- 2. Methyl 2-hydroxy-3-nitrobenzoate | C8H7NO5 | CID 596904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. southalabama.edu [southalabama.edu]

- 5. scribd.com [scribd.com]

- 6. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 7. 55076-32-9|this compound|BLD Pharm [bldpharm.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Electrophilic aromatic substitution mechanism for nitrobenzoates.

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Mechanism for Nitrobenzoates

Executive Summary

Electrophilic Aromatic Substitution (EAS) is a cornerstone of synthetic organic chemistry, enabling the functionalization of aromatic rings. This guide provides a detailed examination of the EAS mechanism as applied to nitrobenzoate substrates. Nitrobenzoates, containing both a nitro group (-NO₂) and a benzoate group (-COOR), present a unique case of a highly deactivated aromatic system. Understanding the interplay of these two powerful electron-withdrawing groups is critical for predicting reaction outcomes and designing synthetic routes in fields such as medicinal chemistry and materials science. This document outlines the core mechanistic principles, presents quantitative data on product distributions, details relevant experimental protocols, and provides visual diagrams to elucidate the underlying electronic effects that govern the regioselectivity of these reactions.

Core Mechanism of Electrophilic Aromatic Substitution

The general mechanism for EAS proceeds in two principal steps:

-

Attack by the Aromatic Ring: The π-electron system of the aromatic ring acts as a nucleophile, attacking a potent electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[1][2][3]

-

Restoration of Aromaticity: A base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex. This fast step restores the stable aromatic system and yields the substituted product.[1][2][4]

The generation of a sufficiently powerful electrophile is a prerequisite for initiating the reaction, especially with deactivated rings. For nitration, the electrophile is the nitronium ion (NO₂⁺), typically generated in situ by reacting concentrated nitric acid with concentrated sulfuric acid.[2][4][5]

Caption: Generation of the Nitronium Ion Electrophile.

Directing Effects of Substituents in Nitrobenzoates

In a nitrobenzoate molecule, the aromatic ring is substituted with two functional groups: a nitro group (-NO₂) and an ester or carboxylate group (-COOR or -COOH). Both groups are strongly deactivating and are meta-directors.[6][7][8][9]

-

Deactivating Nature: Both substituents are electron-withdrawing groups (EWGs) due to strong inductive (-I) and resonance (-M) effects.[10][11] They pull electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to benzene.[6][10] Reactions with highly deactivated rings often require harsh conditions, such as stronger acids or higher temperatures.[12]

-

Meta-Directing Effect: The directing effect is explained by examining the stability of the sigma complex intermediates formed during ortho, para, and meta attack.

Analysis of Sigma Complex Stability

For an incoming electrophile (E⁺), attack at the meta position is strongly favored because the intermediates formed from ortho and para attack are significantly destabilized.

-

Ortho and Para Attack: The resonance structures for the sigma complexes resulting from ortho and para attack include highly unstable contributors where a positive charge is placed on the carbon atom directly bonded to the electron-withdrawing nitro or carbonyl group.[3][11] This places two adjacent positive or partially positive charges, a situation of significant electrostatic repulsion, which destabilizes the intermediate.

-

Meta Attack: When the electrophile attacks the meta position, the positive charge in the resulting sigma complex is delocalized over three other carbons, but never on the carbon bearing the electron-withdrawing group. While the ring is still deactivated, the meta intermediate avoids the severe destabilization seen in the ortho and para pathways.[10][11]

The logical flow for determining the regioselectivity is visualized below.

References

- 1. scribd.com [scribd.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. aiinmr.com [aiinmr.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 7. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 8. unwisdom.org [unwisdom.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. youtube.com [youtube.com]

- 11. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of Functional Groups in Methyl 3-hydroxy-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-5-nitrobenzoate is a multifaceted aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates three key functional groups—a methyl ester, a hydroxyl group, and a nitro group—attached to a benzene ring. This unique arrangement of electron-donating and electron-withdrawing substituents dictates a complex and selective reactivity profile, making it a versatile precursor for the synthesis of a wide range of pharmaceutical intermediates and other fine chemicals. This technical guide provides a comprehensive analysis of the reactivity of each functional group, supported by quantitative data, detailed experimental protocols for key transformations, and visual diagrams to illustrate reaction pathways and logical workflows.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and predicted spectroscopic data for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NO₅ | [1] |

| Molecular Weight | 197.14 g/mol | [1] |

| Appearance | Light yellow powder | [1] |

| Melting Point | 154-156 °C | [1] |

| Boiling Point (Predicted) | 377.2 ± 27.0 °C | [1] |

| Density (Predicted) | 1.432 ± 0.06 g/cm³ | [1] |

| pKa (Predicted, Hydroxyl Group) | 7.52 ± 0.10 | [1] |

| ¹H NMR (Predicted) | Aromatic protons ortho to the nitro and ester groups will be downfield, while the proton ortho to the hydroxyl group will be further upfield. The methyl ester protons will appear as a singlet around 3.9 ppm. | |

| ¹³C NMR (Predicted) | The carbonyl carbon of the ester will be significantly downfield. Aromatic carbons attached to the nitro and ester groups will also be downfield due to electron-withdrawing effects. | |

| IR Spectroscopy (Predicted) | Characteristic peaks for the hydroxyl group (broad, ~3300 cm⁻¹), carbonyl group of the ester (~1720 cm⁻¹), and the nitro group (asymmetric and symmetric stretches, ~1530 cm⁻¹ and ~1350 cm⁻¹ respectively) are expected. | [2] |

Reactivity of Functional Groups

The reactivity of this compound is governed by the interplay of its three functional groups. The nitro and methyl ester groups are strongly electron-withdrawing, while the hydroxyl group is electron-donating through resonance but weakly electron-withdrawing through induction.

Hydroxyl Group (-OH)

The hydroxyl group is acidic and can act as a nucleophile. Its reactivity is significantly influenced by the electron-withdrawing nitro and ester groups.

-

Acidity : The predicted pKa of the phenolic proton is approximately 7.52, making it more acidic than phenol (pKa ≈ 10) due to the stabilization of the corresponding phenoxide ion by the electron-withdrawing substituents.[1][3]

-

Nucleophilicity and Etherification : The phenoxide, readily formed with a suitable base, is a potent nucleophile. It can undergo O-alkylation, such as in the Williamson ether synthesis, to form ethers. Given the electron-deficient nature of the aromatic ring, this reaction proceeds efficiently.[4][5]

Methyl Ester Group (-COOCH₃)

The methyl ester is susceptible to nucleophilic acyl substitution, most notably hydrolysis.

-

Hydrolysis : The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis (saponification) is generally irreversible and proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon. The presence of the electron-withdrawing nitro and hydroxyl groups can influence the rate of this reaction.

Nitro Group (-NO₂)

The nitro group is a strong deactivating group and can be reduced to an amino group.

-

Reduction : The nitro group can be selectively reduced to an amine (-NH₂) using various reagents. This transformation is crucial for the synthesis of many pharmaceutical compounds. Common methods include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). The choice of reducing agent is critical to avoid the reduction of other functional groups.

Aromatic Ring

The aromatic ring's reactivity towards electrophilic and nucleophilic substitution is dictated by the combined electronic effects of the substituents.

-

Electrophilic Aromatic Substitution (EAS) : The ring is strongly deactivated towards EAS due to the powerful electron-withdrawing nature of the nitro and methyl ester groups. The hydroxyl group is an activating, ortho-, para-director, while the nitro and ester groups are deactivating, meta-directors. The directing effects are therefore complex, but further substitution is generally disfavored.

-

Nucleophilic Aromatic Substitution (NAS) : The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to NAS, particularly at the positions ortho and para to the nitro group. However, in this molecule, there are no good leaving groups at these positions.

Experimental Protocols

Etherification of the Hydroxyl Group (Williamson Ether Synthesis)

This protocol describes a general method for the O-alkylation of the phenolic hydroxyl group.

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, ethyl bromide)

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Anhydrous N,N-dimethylformamide (DMF) or acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

-

Add the alkyl halide (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ether.

-

Purify the product by column chromatography on silica gel.

Hydrolysis of the Methyl Ester (Saponification)

This protocol details the conversion of the methyl ester to a carboxylic acid.

Materials:

-

This compound

-